molecular formula C10H15NO3 B8327930 [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol

[2-(2-Ethoxyethoxy)-5-pyridyl]-methanol

Cat. No.: B8327930
M. Wt: 197.23 g/mol
InChI Key: LFKDLTLGEVOQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Ethoxyethoxy)-5-pyridyl]-methanol is a chemical compound of interest in medicinal chemistry and chemical biology research, particularly for its potential application in probe and inhibitor development. The structure features a pyridine ring, a common motif in pharmaceuticals, linked to a methanol group and a polyether chain. The ethoxyethoxy side chain is characteristic of solvents like diethylene glycol monoethyl ether (known commercially as Carbitol or Transcutol), which are noted for their ability to enhance water solubility and act as penetration enhancers . This combination of a heteroaromatic system and a hydrophilic chain makes it a valuable intermediate for synthesizing more complex molecules. While the specific biological mechanism of action for this precise compound is not fully detailed in the literature, its structural analogs are prominent in advanced research. Compounds with similar pyridine-methanol scaffolds and polyether chains have been identified as potent inhibitors of chromatin reader domains, such as the YEATS domain of ENL/AF9 proteins, which are emerging targets in acute leukemia . In such contexts, these molecules function by competitively disrupting protein-histone interactions, which can lead to the selective suppression of oncogenic gene expression programs . Researchers may utilize this compound as a key building block in the synthesis of potential therapeutic agents or as a chemical probe to study epigenetic signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[6-(2-ethoxyethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C10H15NO3/c1-2-13-5-6-14-10-4-3-9(8-12)7-11-10/h3-4,7,12H,2,5-6,8H2,1H3

InChI Key

LFKDLTLGEVOQHO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Pyridyl-methanol Derivatives

Pyridyl-methanol derivatives vary widely based on substituents on the pyridine ring. Key examples include:

a) (5-Methoxypyridin-2-yl)methanol
  • Molecular Formula: C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol
  • Compared to [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol, it lacks the ethoxyethoxy chain, resulting in lower molecular weight and reduced hydrophilicity. This compound is reported in phytochemical studies for insecticidal activity .
b) (5-(Trifluoromethyl)pyridin-2-yl)methanol
  • Molecular Formula: C₇H₆F₃NO
  • Molecular Weight : 177.12 g/mol
  • Key Features : The trifluoromethyl group is a strong electron-withdrawing substituent, which polarizes the pyridine ring and increases the acidity of the hydroxymethyl group. This contrasts with the electron-donating ethoxyethoxy group in the target compound, which may reduce reactivity in nucleophilic environments .
c) (5,6-Dimethoxypyridin-2-yl)methanol
  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • Key Features : Dual methoxy groups at the 5- and 6-positions enhance steric hindrance and solubility in organic solvents. Unlike the target compound, this derivative lacks the flexible ethoxyethoxy chain, limiting its conformational adaptability .

Ethoxyethoxy-Containing Compounds

The ethoxyethoxy moiety is critical in modulating solubility and toxicity. Relevant comparisons include:

a) 2-(2-Ethoxyethoxy)ethanol
  • Molecular Formula : C₆H₁₄O₃
  • Molecular Weight : 134.17 g/mol
  • Key Data :
    • Rat inhalation LC₅₀: 5240 mg/m³ (indicating moderate toxicity).
    • Commonly used as a solvent due to its hydrophilicity and low volatility.
    • The absence of the pyridine ring in this compound reduces aromatic interactions, making it less suitable for applications requiring planar binding motifs .
b) 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate
  • Molecular Formula : C₉H₁₈O₅
  • Molecular Weight : 206.23 g/mol
  • Key Data: Found in Senna siamea leaf extracts (45.32% abundance in ethanol extracts). The acetate group increases lipophilicity compared to the hydroxymethyl group in the target compound. This derivative is associated with insecticidal properties, suggesting that ethoxyethoxy chains may enhance bioactivity in agrochemical contexts .
Key Observations:

Hydrophilicity : Ethoxyethoxy chains enhance water solubility compared to methoxy or trifluoromethyl groups.

Toxicity: Ethoxyethoxy-containing compounds exhibit moderate toxicity (e.g., 2-(2-ethoxyethoxy)ethanol), suggesting the target compound may require careful handling .

Preparation Methods

Synthesis of 5-(Hydroxymethyl)-2-chloropyridine

The foundational intermediate for this route is 2-chloro-5-methylpyridine .

  • Bromination : Treatment with N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator) yields 5-(bromomethyl)-2-chloropyridine .

  • Hydrolysis : Subsequent base-mediated hydrolysis (NaOH, H₂O/THF) converts the bromomethyl group to hydroxymethyl, producing 5-(hydroxymethyl)-2-chloropyridine .

Etherification via Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 2 is displaced by a 2-ethoxyethoxy group:

  • Reagents : Sodium 2-ethoxyethoxide (NaOCH₂CH₂OEt) in dimethylacetamide (DMAc) at 90–100°C.

  • Catalyst : CuI (5 mol%) enhances reaction efficiency.

  • Yield : ~75–85% after purification by silica gel chromatography.

Key Reaction Conditions

ParameterValue
Temperature90–100°C
SolventDMAc
CatalystCuI
Reaction Time12–24 h
WorkupAqueous extraction, column chromatography

Mitsunobu Etherification

Preparation of 2-Hydroxy-5-(hydroxymethyl)pyridine

  • Hydrolysis : 2-Chloro-5-(hydroxymethyl)pyridine is treated with aqueous HCl (6 M) at reflux to yield 2-hydroxy-5-(hydroxymethyl)pyridine .

Ether Formation

The Mitsunobu reaction introduces the 2-ethoxyethoxy group:

  • Reagents : 2-Ethoxyethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃) in THF.

  • Conditions : 0°C to room temperature, 4–6 h.

  • Yield : ~70–80%.

Advantages :

  • High regioselectivity for the 2-position.

  • Compatible with unprotected hydroxymethyl groups.

Direct Oxidation-Reduction Approach

Aldehyde Intermediate Formation

  • Oxidation : 2-(2-Ethoxyethoxy)-5-methylpyridine is oxidized using SeO₂ in dioxane/H₂O to 2-(2-ethoxyethoxy)-5-pyridinecarbaldehyde .

Reduction to Alcohol

  • Reduction : NaBH₄ in methanol reduces the aldehyde to the primary alcohol, yielding the target compound.

  • Yield : ~85–90%.

Optimization Notes :

  • CeCl₃ can be added to mitigate over-reduction.

  • The methyl group at position 5 must remain inert during oxidation, necessitating careful control of reaction conditions.

Protective Group Strategy

Silyl Protection of Hydroxymethyl Group

  • Protection : 5-(Hydroxymethyl)-2-chloropyridine is treated with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF to form 5-(TBS-OCH₂)-2-chloropyridine .

Etherification and Deprotection

  • Substitution : Reaction with sodium 2-ethoxyethoxide (as in Section 1.2) proceeds without side reactions.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the final product.

Yield Comparison

StepYield (%)
Protection92
Substitution78
Deprotection95
Overall 68

Industrial-Scale Considerations

Catalytic Methods

  • Palladium-Catalyzed Coupling : Aryl halides (e.g., 2-iodo-5-(hydroxymethyl)pyridine) react with 2-ethoxyethanol via a Ullmann-type coupling (CuI, 1,10-phenanthroline).

  • Conditions : DMSO, 110°C, 24 h.

  • Yield : ~65%.

Solvent and Cost Efficiency

  • Solvent Choice : Ethylene glycol monoethyl ether (2-ethoxyethanol) serves as both solvent and reagent, reducing waste.

  • Catalyst Recycling : CuI can be recovered via aqueous extraction, lowering costs.

Challenges and Optimization

Competing Side Reactions

  • Elimination : Base-mediated conditions (e.g., NaH) may dehydrate the hydroxymethyl group to an aldehyde. Mitigated by using milder bases (K₂CO₃) or protective groups.

  • Regioselectivity : Direct substitution at position 2 is favored due to the electron-withdrawing effect of the pyridine nitrogen.

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting material.

  • Distillation : High-purity (>98%) product is obtained via vacuum distillation (bp 150–155°C at 10 mmHg) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridylmethanol derivatives are synthesized via alkoxylation of halogenated pyridines using 2-ethoxyethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Reaction optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and ethoxyethoxy chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with C18 columns and UV detection) assesses purity (>95%). Comparative analysis with reference spectra from databases like PubChem or ChemSpider ensures structural fidelity .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Handle in fume hoods with PPE (gloves, goggles) due to potential irritant effects . Avoid contact with strong oxidizers and static discharge, as ethoxyethoxy compounds may form flammable vapors .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Systematically modify the pyridine ring (e.g., substituent position, halogenation) and ethoxyethoxy chain length. Assess biological activity (e.g., enzyme inhibition, receptor binding) using surface plasmon resonance (SPR) or fluorescence polarization assays . For cellular efficacy, conduct dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

Q. What analytical strategies resolve contradictory solubility and LogP data for this compound?

  • Methodological Answer : Use shake-flask method with multiple solvents (water, octanol, DMSO) to measure partition coefficients. Validate results via reverse-phase HPLC calibrated with standards. Address discrepancies by controlling pH (2–10) and temperature (25–37°C), as ethoxyethoxy groups exhibit pH-dependent solubility .

Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) to optimize the compound’s 3D structure. Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental evidence exists for the metabolic pathways of this compound, and how can in vitro assays validate these?

  • Methodological Answer : Liver microsome assays (human/rat) with LC-MS/MS identify phase I metabolites (e.g., hydroxylation, O-dealkylation). For toxicity, use Ames tests (bacterial mutagenicity) and hERG channel inhibition assays to assess cardiotoxicity risks . Design CYP450 inhibition studies (CYP3A4, CYP2D6) to evaluate drug-drug interaction potential .

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